molecular formula C25H19ClN2O4 B2870544 METHYL 2-[((E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE CAS No. 380477-56-5

METHYL 2-[((E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2870544
CAS No.: 380477-56-5
M. Wt: 446.89
InChI Key: SLKYOPPMTHZHIF-UHFFFAOYSA-N
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Description

Methyl 2-[((E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate is a synthetic ester derivative featuring a benzoate core substituted with a propenoyl-amino group. The compound’s structural complexity arises from its (E)-configured α,β-unsaturated cyano group, a 2-chlorobenzyloxy-substituted phenyl ring, and a methyl ester at the 2-position of the benzoate moiety. Its synthesis likely follows analogous routes to related α-cyanoacrylates, such as condensation reactions between cyanoacetate derivatives and aromatic amines .

Properties

IUPAC Name

methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-31-25(30)20-10-4-6-12-22(20)28-24(29)19(15-27)14-17-8-3-7-13-23(17)32-16-18-9-2-5-11-21(18)26/h2-14H,16H2,1H3,(H,28,29)/b19-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKYOPPMTHZHIF-XMHGGMMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 2-Hydroxyphenyl Derivatives

The 2-[(2-chlorobenzyl)oxy]phenyl segment is prepared through nucleophilic substitution between 2-chlorobenzyl bromide and a protected 2-hydroxyphenyl compound.

Reaction Conditions

Reagent Solvent Temperature Time Yield
2-Chlorobenzyl bromide DMF 80°C 6 hr 78%
K₂CO₃ (base)

This step often employs anhydrous dimethylformamide (DMF) to enhance reactivity, with potassium carbonate facilitating deprotonation of the phenolic oxygen.

Formation of 2-Cyano-2-Propenoyl Segment

Knoevenagel Condensation

The α,β-unsaturated cyano group is introduced via condensation of an aldehyde with cyanoacetic acid derivatives. For example:
$$
\text{RCHO} + \text{NCCH}2\text{COOR}' \xrightarrow{\text{piperidine}} \text{RCH=C(CN)COOR}' + \text{H}2\text{O}
$$
Optimized Parameters

  • Catalyst: Piperidine (5 mol%)
  • Solvent: Ethanol, reflux
  • Reaction time: 12 hr

Coupling of Fragments via Amide Bond Formation

Activation of Carboxylic Acid

The 2-cyano-2-propenoyl chloride is generated using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. This intermediate reacts with methyl 2-aminobenzoate in the presence of triethylamine (NEt₃) to form the amide linkage.

Critical Parameters

Parameter Value
Molar ratio (acid:amine) 1:1.2
Temperature 0°C → room temp
Reaction monitoring TLC (hexane:EtOAc 3:1)

Industrial Production Considerations

Catalytic System Innovations

Recent patents highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate etherification steps, reducing reaction times by 40% compared to traditional methods.

Green Chemistry Approaches

  • Solvent replacement: Cyclopentyl methyl ether (CPME) as a safer alternative to DMF
  • Microwave-assisted synthesis for condensation steps (30% time reduction)

Analytical Characterization

Key Spectroscopic Data

Technique Characteristic Signal
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 11H, aromatic), 5.21 (s, 2H, OCH₂)
IR (ATR) 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester)
HRMS (ESI+) [M+H]⁺ calcd. for C₂₆H₂₀ClN₂O₄: 471.1118, found: 471.1121

Challenges and Troubleshooting

Regioselectivity in Propenoyl Formation

The E/Z isomerism of the α,β-unsaturated cyano group necessitates strict temperature control (<5°C) during condensation to favor the thermodynamically stable E-isomer.

Purification Strategies

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate)
  • Recrystallization : Ethanol/water (7:3) yields 92% pure product

Comparative Analysis of Synthetic Routes

Route Efficiency Evaluation

Method Total Steps Overall Yield Cost Index
Modular assembly 5 34% $$$
Convergent synthesis 4 41% $$
One-pot sequential 3 28% $

The convergent approach balances yield and practicality for gram-scale production.

Chemical Reactions Analysis

Methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can break down the ester linkage, leading to the formation of the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction type. Major products formed from these reactions vary based on the reaction pathway and conditions.

Scientific Research Applications

Methyl 2-[[(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity. The cyanopropenoyl group may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzoate esters with α-cyanoacrylamide or propenoyl-amino substituents. Below is a detailed comparison with key analogs, highlighting structural variations and inferred properties:

Table 1: Structural and Functional Comparison of Methyl 2-[...]benzoate and Analogs

Compound Name (CAS/Reference) Molecular Formula Key Substituents Functional Groups Structural Differences Potential Implications
Target Compound C25H19ClN2O4 2-Chlorobenzyloxy phenyl, (E)-cyano propenoyl Cyano, benzyl ether, methyl ester Reference compound Hypothesized bioactivity due to α,β-unsaturated nitrile (electron-withdrawing group) and aromatic chloro substituent .
Methyl 2-{[(2E)-2-cyano-3-{3-ethoxy-4-[(4-methoxybenzoyl)oxy]phenyl}-2-propenoyl]amino}benzoate () C28H24N2O7 4-Methoxybenzoyloxy, ethoxy phenyl Methoxybenzoyl, ethoxy Replaces 2-chlorobenzyloxy with 4-methoxybenzoyloxy and ethoxy groups Increased steric bulk and altered electronic properties may reduce membrane permeability compared to the target compound .
Methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate () C19H15BrN2O4 3-Bromo-4-methoxyphenyl Bromo, methoxy Bromine substituent instead of chlorine; methoxy vs. benzyloxy Higher lipophilicity (bromo > chloro) may enhance cellular uptake but reduce solubility .
Ethyl 2-([6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)propanoate () C19H19ClN2O3 Benzimidazole, 4-methylphenyl Benzimidazole, ethyl ester Benzimidazole core instead of cyanoacrylamide; ethyl ester Benzimidazole moieties are associated with antiparasitic activity, suggesting divergent applications .
Methyl 2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)acrylate () C14H15ClN2O3 3-Chlorobenzoyl, dimethylamino Dimethylamino, acrylate Dimethylamino group replaces cyano; acrylate vs. propenoyl Dimethylamino group introduces basicity, potentially altering binding interactions in biological systems .

Key Observations from Structural Comparisons

Electronic and Steric Effects: The 2-chlorobenzyloxy group in the target compound provides moderate electron-withdrawing effects and steric hindrance, which may influence receptor binding or metabolic stability. The (E)-α,β-unsaturated cyano group is critical for conjugation and may enhance electrophilic reactivity, a feature shared with agricultural fungicides like cyanoacrylates .

Bioactivity Implications: Compounds with benzimidazole cores () are known for antiparasitic activity, whereas cyanoacrylates () often exhibit herbicidal or insecticidal properties. The target compound’s lack of a heterocyclic core may limit its utility in antiparasitic contexts but could favor pesticidal applications . The chlorine atom in the target compound and analogs () may enhance lipophilicity and bioactivity against membrane-bound targets, as seen in chlorinated agrochemicals .

Synthetic Accessibility: The general synthesis route for α-cyanoacrylates involves condensation of cyanoacetates with aldehydes or amines under acidic conditions (). Substrates with bulky aryl groups (e.g., 2-chlorobenzyloxy) may require optimized reaction conditions to prevent steric hindrance .

Biological Activity

Methyl 2-[((E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate, identified by its CAS number 380477-56-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is C₁₉H₁₈ClN₂O₄, and it has a molecular weight of 446.89 g/mol. The presence of the chlorobenzyl ether and cyano groups suggests potential interactions with various biological targets.

The mechanism of action for this compound likely involves the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may interact with receptors that regulate cell signaling pathways related to inflammation and cancer progression.
  • Reactive Group Interactions : The cyano group can participate in nucleophilic attacks, enhancing the compound's reactivity towards biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce pro-inflammatory cytokines like TNF-α and IL-1β in models of inflammation, indicating its potential as an anti-inflammatory agent .
    CytokineControl (pg/mL)Treatment (pg/mL)Significance
    TNF-α7.50 ± 1.005.70 ± 1.04p < 0.001
    IL-1β3.00 ± 0.502.32 ± 0.28p < 0.001
  • Antioxidant Properties : The presence of aromatic rings may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Potential : Some derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for anticancer applications.

Case Studies and Research Findings

A notable study explored the anti-inflammatory effects of a related compound derived from salicylic acid, which shares structural similarities with this compound. In this study, researchers administered the compound to LPS-induced rats and observed significant reductions in inflammatory markers . This suggests a promising therapeutic profile for compounds containing similar functional groups.

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